Cas no 1269052-60-9 ((4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride)
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride
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- MDL: MFCD18483512
- Inchi: 1S/C8H13NOS.ClH/c1-8(2,3)6-5-11-7(4-10)9-6;/h5,10H,4H2,1-3H3;1H
- InChI Key: VLTXYEDUBGIVAK-UHFFFAOYSA-N
- SMILES: C(C1=CSC(CO)=N1)(C)(C)C.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB267544-1 g |
(4-tert-Butyl-1,3-thiazol-2-yl)methanol hydrochloride |
1269052-60-9 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB267544-5 g |
(4-tert-Butyl-1,3-thiazol-2-yl)methanol hydrochloride |
1269052-60-9 | 5 g |
€381.90 | 2023-07-20 | ||
| abcr | AB267544-10 g |
(4-tert-Butyl-1,3-thiazol-2-yl)methanol hydrochloride |
1269052-60-9 | 10 g |
€586.00 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1236949-5g |
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride |
1269052-60-9 | 95% | 5g |
$315 | 2025-02-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00940802-5g |
(4-tert-Butyl-1,3-thiazol-2-yl)methanol hydrochloride |
1269052-60-9 | 97% | 5g |
¥2061.0 | 2023-04-03 | |
| Fluorochem | 360192-250mg |
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride |
1269052-60-9 | 95.0% | 250mg |
£24.00 | 2023-04-21 | |
| Fluorochem | 360192-1g |
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride |
1269052-60-9 | 95.0% | 1g |
£79.00 | 2023-04-21 | |
| Fluorochem | 360192-5g |
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride |
1269052-60-9 | 95.0% | 5g |
£313.00 | 2023-04-21 | |
| Fluorochem | 360192-10g |
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride |
1269052-60-9 | 95.0% | 10g |
£509.00 | 2023-04-21 | |
| eNovation Chemicals LLC | Y1236949-5g |
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride |
1269052-60-9 | 95% | 5g |
$315 | 2024-06-06 |
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride Suppliers
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride
Introduction to (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride (CAS No. 1269052-60-9)
(4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride, with the CAS number 1269052-60-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities. The presence of a hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.
The structure of (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride consists of a thiazole ring substituted with a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position. The hydrochloride salt form is particularly significant as it improves the compound's pharmacokinetic properties, facilitating its absorption and distribution within the body. This makes it an attractive molecule for drug design and development.
Recent studies have highlighted the potential of thiazole derivatives in addressing various medical conditions. The unique structural features of (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride contribute to its ability to interact with biological targets in multiple ways. For instance, the thiazole ring is known to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and target specificity, while the hydroxymethyl group provides a site for further functionalization.
In the realm of medicinal chemistry, the synthesis and optimization of such compounds are crucial steps in developing new drugs. The synthesis of (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve this goal.
One of the most compelling aspects of (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride is its potential in drug discovery. Researchers have been exploring its pharmacological effects in various disease models. Preliminary studies suggest that this compound may have therapeutic benefits in conditions such as neurodegenerative diseases, cancer, and inflammatory disorders. The ability of thiazole derivatives to modulate multiple biological pathways makes them particularly interesting for developing multifunctional drugs.
The development of new pharmaceuticals often involves rigorous testing to evaluate safety and efficacy. Preclinical studies are essential to understand how (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride behaves in different biological systems. These studies include in vitro assays to assess cytotoxicity and pharmacological activity, as well as in vivo models to evaluate toxicity and pharmacokinetics. The results from these studies provide valuable insights into the compound's potential as a lead molecule for drug development.
The field of pharmaceutical research is constantly evolving with new discoveries and technologies. Computational methods, such as molecular docking and virtual screening, have become indispensable tools for identifying promising drug candidates like (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride. These methods allow researchers to predict how a compound will interact with biological targets before conducting expensive wet lab experiments.
The importance of thiazole derivatives in medicinal chemistry cannot be overstated. Their versatility and biological activity make them valuable scaffolds for drug design. As research continues to uncover new applications for these compounds, it is likely that (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride will play a significant role in the development of next-generation therapeutics.
In conclusion, (4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride represents a promising compound in the pharmaceutical industry due to its unique structural features and potential biological activities. Its synthesis, pharmacological effects, and applications in drug discovery highlight its significance as a research tool and therapeutic agent. As scientific understanding advances, it is expected that this compound will continue to be explored for its full therapeutic potential.
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